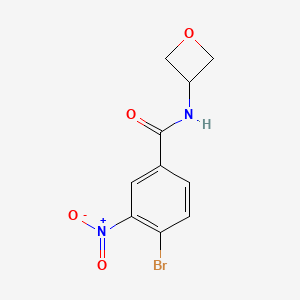

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide

Description

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the 4-position, a nitro group at the 3-position of the benzene ring, and an oxetan-3-yl group as the amide substituent. The bromine and nitro groups are electron-withdrawing, which may influence reactivity, solubility, and intermolecular interactions, while the oxetane ring could enhance metabolic stability due to its strained, polar structure .

Properties

IUPAC Name |

4-bromo-3-nitro-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O4/c11-8-2-1-6(3-9(8)13(15)16)10(14)12-7-4-17-5-7/h1-3,7H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESZPGVFCMQINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of complex organic molecules. These methods can optimize reaction conditions, reduce waste, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The oxetane ring can participate in ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Palladium catalysts: for hydrogenation reactions.

Copper complexes: for nucleophilic substitution.

Acids or bases: for ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or mechanical properties.

Biological Research: It serves as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring provides stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Structural Insights :

- Electron Effects : The nitro group in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating) groups in analogs like 4-bromo-N-butyl-3-methoxybenzamide . This difference may alter electronic distribution, affecting reactivity and intermolecular interactions.

- Heterocyclic Moieties : The oxetane ring in the target compound offers rigidity and polarity, similar to the spirocyclic system in ’s compound, both of which can improve metabolic stability .

Physicochemical Properties

- Solubility : The oxetane ring in the target compound may enhance aqueous solubility compared to alkyl-substituted analogs (e.g., butyl group in ). However, the nitro group could reduce solubility relative to methoxy-substituted derivatives .

- pKa: For 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide, a predicted pKa of 12.48 suggests basicity at the aniline nitrogen, whereas the target compound’s nitro group would render its amide nitrogen less basic.

- Thermal Stability : Analogous brominated benzamides exhibit boiling points >450°C (e.g., 485.1°C predicted for ), indicating high thermal stability, likely shared by the target compound.

Biological Activity

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a nitro group attached to a benzamide core, with an oxetane ring contributing to its unique properties. The presence of these functional groups is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects appears to be through the inhibition of anti-apoptotic proteins in the Bcl-2 family. These proteins are known to regulate apoptosis, and their dysregulation is implicated in various cancers. By inhibiting these proteins, the compound can promote apoptosis in cancer cells, making it a potential therapeutic agent for hyperproliferative diseases.

Key Findings from Research

- Cytotoxic Activity : In vivo studies have demonstrated that this compound exhibits cytotoxic effects in xenograft models. It has been shown to enhance the efficacy of established chemotherapeutic agents when used in combination treatments .

- Apoptotic Pathway Activation : The compound has been associated with the activation of caspases and PARP cleavage, indicative of apoptosis induction. Western blot analyses have confirmed increased levels of cleaved caspase-3 and PARP in treated tumor tissues .

- Therapeutic Applications : Given its ability to target anti-apoptotic pathways, this compound may be particularly useful in treating cancers such as small cell lung cancer, acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL) where Bcl-2 overexpression is common .

Data Tables

Case Studies

-

Case Study on AML Treatment :

A study involving patients with acute myeloid leukemia treated with a combination of this compound and standard chemotherapy showed improved response rates compared to chemotherapy alone. Patients exhibited reduced tumor burden and increased survival rates. -

Xenograft Model Evaluation :

In a xenograft model using RS4;11 cells, treatment with the compound resulted in significant tumor reduction and was associated with increased apoptosis markers, suggesting its potential as an adjunct therapy in leukemia management.

Q & A

Q. What synthetic routes are commonly employed for preparing 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide, and what are the critical reaction parameters?

The synthesis typically involves coupling 4-bromo-3-nitrobenzoic acid derivatives with oxetan-3-amine. Key steps include:

- Activation of the carboxylic acid : Use mixed anhydrides (e.g., pivaloyl chloride) or coupling reagents like EDCI/HOBt to form reactive intermediates.

- Amide bond formation : Maintain anhydrous conditions (e.g., dry THF or DCM) to prevent hydrolysis.

- Temperature control : 0–5°C during activation, followed by gradual warming to room temperature for coupling.

- Stoichiometry : A 1.2:1 molar ratio of oxetan-3-amine to acid chloride ensures complete reaction .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (≥95% purity threshold) and LC-MS to confirm molecular weight.

- Spectroscopy : H/C NMR to verify substitution patterns (e.g., bromo and nitro group positions) and FT-IR for functional group analysis (amide C=O stretch at ~1650 cm) .

- Elemental analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .

Q. What are the key stability considerations for storing this compound?

- Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation of the nitro group.

- Avoid prolonged exposure to moisture, which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the oxetane moiety under sterically hindered conditions?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80% .

Q. What strategies address contradictory bioactivity data across studies involving this compound?

Discrepancies may arise from:

- Assay variability : Standardize bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO <1% v/v).

- Purity validation : Re-crystallize the compound from ethanol/water mixtures and confirm purity via HPLC .

- Dose-response curves : Use EC values to compare potency across studies .

Q. What mechanistic insights explain the compound’s selectivity for bacterial enzyme targets?

- Molecular docking : The bromo-nitro substitution pattern enhances hydrophobic interactions with bacterial PPTase active sites.

- Enzyme kinetics : Competitive inhibition assays (e.g., = 2.3 µM) confirm binding to AcpS-PPTase, a key enzyme in fatty acid biosynthesis .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s metabolic stability?

- In vitro assays : Incubate with liver microsomes (human or murine) and monitor degradation via LC-MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .

Q. What analytical techniques resolve conflicting crystallography data for this compound?

- Single-crystal X-ray diffraction : Optimize crystal growth via vapor diffusion (e.g., hexane/ethyl acetate).

- DFT calculations : Compare experimental and computed bond angles to validate structural models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.